molecular formula C12H14N2O4S B12987671 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone CAS No. 104398-40-5

1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone

Cat. No.: B12987671
CAS No.: 104398-40-5
M. Wt: 282.32 g/mol
InChI Key: RBLSHBFNINAUQB-UHFFFAOYSA-N
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Description

1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolone ring substituted with a beta-hydroxyethylsulfonylphenyl group and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone typically involves the reaction of 4-nitrophenyl beta-hydroxyethyl sulfone with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with the addition of sodium hydroxide to facilitate the formation of the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone and amino derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl sulfone: Known for its use in curing epoxy-based resins.

    Bis(4-aminophenyl) sulfone: Used in similar applications as 4-aminophenyl sulfone.

    4,4’-Diaminodiphenyl sulfone: Another compound with similar chemical properties and applications.

Uniqueness

1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone stands out due to its unique combination of a pyrazolone ring and a beta-hydroxyethylsulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104398-40-5

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,8,13,15H,6-7H2,1H3

InChI Key

RBLSHBFNINAUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCO

Origin of Product

United States

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